![molecular formula C12H9ClN2O4 B1672656 N-[(1-Chloro-4-hydroxyisoquinolin-3-YL)carbonyl]glycine CAS No. 223387-75-5](/img/structure/B1672656.png)
N-[(1-Chloro-4-hydroxyisoquinolin-3-YL)carbonyl]glycine
Vue d'ensemble
Description
FG-2216 (IOX3) est un composé nouveau et actif par voie orale qui cible l'hydroxylase prolyl 2 inductible par l'hypoxie (PHD2). Sa structure chimique est représentée ci-dessous : !FG-2216 Chemical Structure)
Applications De Recherche Scientifique
FG-2216 is an orally active prolyl-hydroxylase inhibitor, studied for its ability to stabilize hypoxia-inducible factors (HIF) independent of oxygen availability . By inhibiting prolyl hydroxylases, FG-2216 increases erythropoietin (EPO) production and affects various physiological processes .
Scientific Research Applications
- Erythropoiesis Stimulation: FG-2216 significantly increases plasma EPO concentrations, as demonstrated in a phase 1 study involving healthy individuals and hemodialysis patients . In healthy subjects, median plasma EPO levels rose from 6.4 U/L to 81.2 U/L within 12 hours after administration. Nephric hemodialysis patients experienced an even greater increase, with median levels rising from 7.8 U/L to 240.6 U/L within 24 hours .
- Treatment of Anemia: FG-2216 has potential clinical applications for treating congenital and acquired anemias . It can prevent anemia induced by phlebotomy and increase erythropoiesis .
- Renal and Cardiovascular Benefits: In a rat model of kidney disease with metabolic syndrome, FG-2216 improved renal and cardiovascular outcomes . It corrected blood hemoglobin levels, improved kidney function, increased glomerular filtration rate, and reduced proteinuria . FG-2216 also corrected hypertension, improved heart function, and reduced cardiac hypertrophy and fibrosis .
- Metabolic Effects: FG-2216 has shown promise in addressing metabolic disorders associated with kidney failure . Studies in obese ZSF1 rats with unilateral nephrectomy revealed that FG-2216 increased renal glucose excretion and decreased body weight, fat pad weight, and serum cholesterol .
- Modulation of T Regulatory Cells: FG-2216 has been identified as a potent epigenetic modulator that can reverse TGF-β1 induced T regulatory cells . It can reverse TGF-β mediated changes in epigenetic marks in the Foxp3 gene, which is crucial for the stability and function of T regulatory cells .
Case Studies and Clinical Trials
- Phase 1 Study in ESRD Patients: A phase 1 study used FG-2216 to test its ability to stimulate EPO production in nephric and anephric patients with end-stage renal disease (ESRD) on regular dialysis . The results showed a significant increase in plasma EPO concentrations in all participants, with the most substantial rise observed in nephric HD patients .
- Rat Model of Kidney Disease and Metabolic Syndrome: FG-2216 was administered to rats post-unilateral nephrectomy, improving renal and cardiovascular outcomes and reducing obesity . The treatment led to improved kidney function, reduced proteinuria, and corrected hypertension .
- Rhesus Macaques Studies: In rhesus macaques, FG-2216 administration led to a significant and reversible increase in circulating plasma Epo levels . Chronic oral dosing was well-tolerated, increased erythropoiesis, and prevented anemia induced by weekly phlebotomy .
Data Table: Effects of FG-2216 in Animal Models
Potential Concerns
Mécanisme D'action
Target of Action
The primary target of N-[(1-Chloro-4-hydroxyisoquinolin-3-YL)carbonyl]glycine is the human fat mass and obesity associated protein (FTO) . FTO is a 2-oxoglutarate (2OG)-dependent N-methyl nucleic acid demethylase that acts on substrates including 3-methylthymidine, 3-methyluracil, and 6-methyladenine .
Mode of Action
This compound acts as an inhibitor of FTO . It binds to the active site of FTO, preventing it from interacting with its substrates . This inhibition is achieved by the compound binding across both the cosubstrate and primary substrate binding sites .
Biochemical Pathways
The inhibition of FTO affects the demethylation of nucleic acids , specifically 3-methylthymidine, 3-methyluracil, and 6-methyladenine . This can impact various biochemical pathways where these methylated nucleic acids play a role.
Result of Action
The inhibition of FTO by this compound can lead to changes in the methylation status of nucleic acids . This can potentially affect gene expression and other cellular processes where these methylated nucleic acids are involved.
Analyse Biochimique
Biochemical Properties
N-[(1-Chloro-4-hydroxyisoquinolin-3-YL)carbonyl]glycine plays a significant role in biochemical reactions, primarily as an inhibitor of certain enzymes. It has been shown to interact with enzymes such as prolyl hydroxylases, which are involved in the hydroxylation of proline residues in proteins . This interaction is crucial as it can modulate the activity of these enzymes, thereby influencing various cellular processes. Additionally, this compound interacts with other biomolecules, including proteins and nucleic acids, affecting their function and stability.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with prolyl hydroxylases can affect the hypoxia-inducible factor (HIF) pathway, which is critical for cellular responses to low oxygen levels . This modulation can lead to changes in gene expression patterns and metabolic adjustments, impacting cell survival and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It acts as an inhibitor of prolyl hydroxylases by binding to their active sites, thereby preventing the hydroxylation of proline residues in target proteins . This inhibition can lead to the stabilization of HIF, which in turn can activate the transcription of genes involved in angiogenesis, erythropoiesis, and glycolysis. Additionally, this compound may influence other molecular pathways through its interactions with nucleic acids and other proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may diminish over time due to degradation . Long-term exposure to this compound can lead to sustained inhibition of prolyl hydroxylases, resulting in prolonged effects on gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may effectively inhibit prolyl hydroxylases without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential disruptions in normal cellular functions and metabolic processes. Threshold effects have been noted, where a certain dosage is required to achieve the desired biochemical effects without inducing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. Its inhibition of prolyl hydroxylases can affect the metabolism of proline and other amino acids, leading to changes in the levels of specific metabolites . Additionally, the compound may influence other metabolic pathways through its interactions with nucleic acids and proteins.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms is crucial for determining the compound’s bioavailability and efficacy in various biological contexts.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with target biomolecules and the subsequent biochemical effects.
Méthodes De Préparation
FG-2216 peut être synthétisé par différentes voies, mais la méthode de synthèse la plus courante implique les étapes suivantes :
Étape 1 : Commencer par un noyau de pyrimidine approprié.
Étape 2 : Introduire des groupes fonctionnels pour modifier la structure du noyau.
Étape 3 : Optimiser le composé pour l'inhibition de PHD2.
Les méthodes de production industrielle impliquent généralement une synthèse à grande échelle en utilisant des protocoles établis. Les détails spécifiques de la production industrielle sont propriétaires.
Analyse Des Réactions Chimiques
FG-2216 subit plusieurs types de réactions :
Oxydation : Il peut être oxydé dans certaines conditions.
Réduction : Des réactions de réduction peuvent se produire, affectant sa stabilité.
Substitution : Des substituants peuvent être ajoutés ou remplacés. Les réactifs courants comprennent les oxydants, les réducteurs et les nucléophiles. Les principaux produits formés dépendent des conditions de réaction et des substituants.
4. Applications de la recherche scientifique
FG-2216 a des applications diverses :
Médecine : Il montre des promesses dans le traitement de l'anémie en stimulant la production d'érythropoïétine (Epo).
Recherche sur le cancer : Les chercheurs explorent ses effets sur la croissance tumorale et l'angiogenèse.
Études du métabolisme : FG-2216 aide à élucider les réponses cellulaires à l'hypoxie.
5. Mécanisme d'action
Le mécanisme de FG-2216 implique l'inhibition de PHD2, conduisant à la stabilisation de HIF. Cela empêche la dégradation de HIF, ce qui lui permet d'activer les gènes cibles impliqués dans l'érythropoïèse, l'angiogenèse et le métabolisme.
Comparaison Avec Des Composés Similaires
FG-2216 se distingue par sa biodisponibilité orale et sa puissance. Les composés similaires comprennent d'autres inhibiteurs de PHD comme FG-4592 (roxadustat) et DMOG (diméthyloxalylglycine).
N'oubliez pas que FG-2216 est principalement étudié pour son potentiel dans le traitement de l'anémie et la compréhension des voies liées à l'hypoxie. Les chercheurs continuent d'explorer ses applications thérapeutiques dans divers domaines
Activité Biologique
FG-2216, also known as YM311, is a potent inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs), which play a crucial role in the regulation of HIF stability and activity under varying oxygen levels. This compound has garnered attention for its therapeutic potential in treating anemia, particularly in patients with chronic kidney disease (CKD) and those undergoing dialysis.
FG-2216 inhibits PHD enzymes, leading to the stabilization of HIF-α proteins. This stabilization enhances the transcription of genes involved in erythropoiesis, including erythropoietin (EPO), a hormone that stimulates red blood cell production. The IC50 value for FG-2216 against PHD2 is reported to be 3.9 μM, indicating its potent inhibitory effect on this enzyme .
Pharmacodynamics and Efficacy
Erythropoietin Production:
In clinical studies, FG-2216 has demonstrated significant increases in plasma EPO levels. In a phase I study involving hemodialysis patients, median plasma EPO concentrations rose dramatically from baseline to peak levels, with nephric patients showing the most substantial increase—up to 240.6 U/L after 24 hours post-administration .
Renal and Cardiovascular Outcomes:
In preclinical models, such as the Nx-Ob-ZSF1 rat model of kidney disease with metabolic syndrome, FG-2216 improved renal function by increasing glomerular filtration rate (GFR) and reducing proteinuria. The treatment also resulted in reductions in peritubular fibrosis and glomerulosclerosis . Moreover, FG-2216 corrected hypertension and improved cardiac function, indicating its potential benefits beyond hematopoiesis .
Case Studies
-
Phase I Study in Hemodialysis Patients :
- Participants : 12 patients with end-stage renal disease (ESRD).
- Results : Significant rise in plasma EPO levels; median increase from 7.8 U/L to 240.6 U/L in nephric patients.
- Pharmacokinetics : Minimal removal of FG-2216 during dialysis; pharmacokinetic parameters were comparable to healthy subjects .
- Preclinical Study in Nx-Ob-ZSF1 Rats :
Data Summary
Parameter | Baseline (U/L) | Peak (U/L) | Change (%) |
---|---|---|---|
Plasma EPO (Nephric HD) | 7.8 | 240.6 | +2,000% |
Plasma EPO (Anephric HD) | 4.4 | 63.1 | +1,400% |
GFR (Nx-Ob-ZSF1 Rats) | Not stated | Increased | Significant improvement |
Body Weight (Nx-Ob-ZSF1 Rats) | Not stated | Decreased | Significant reduction |
Propriétés
IUPAC Name |
2-[(1-chloro-4-hydroxyisoquinoline-3-carbonyl)amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O4/c13-11-7-4-2-1-3-6(7)10(18)9(15-11)12(19)14-5-8(16)17/h1-4,18H,5H2,(H,14,19)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUQVKRKGTAUJQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N=C2Cl)C(=O)NCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
223387-75-5 | |
Record name | FG-2216 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0223387755 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | FG-2216 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08687 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 223387-75-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FG-2216 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RU921DS4Z5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes N-[(1-Chloro-4-hydroxyisoquinolin-3-yl)carbonyl]glycine (IOX3/UN9) a compound of interest in various research studies?
A1: this compound has garnered significant attention in biochemical research due to its ability to inhibit specific enzymes. Several research papers highlight its use in crystallographic studies to understand the structural basis of enzyme inhibition. This is particularly relevant in investigations focusing on enzymes involved in oxygen sensing and metabolic pathways.
Q2: The provided research papers mention IOX3/UN9 in complex with proteins like HIF prolyl hydroxylase 2 (PHD2/EGLN1) and the fat mass and obesity-associated protein (FTO). What is the significance of these interactions?
A: The research papers demonstrate that this compound acts as a ligand, binding to the active sites of these enzymes. [, , ]. This binding interaction helps researchers visualize and understand the structural features of the enzyme's active site and can be crucial for designing more specific and potent inhibitors.
Q3: One of the papers examines a specific variant of HIF prolyl hydroxylase 2 (PHD2/EGLN1) with this compound. Why is it important to study different enzyme variants in this context?
A: Studying different variants of PHD2/EGLN1, such as the G294E variant mentioned in one paper [], provides insights into how specific amino acid changes within the enzyme structure can affect its interaction with this compound. This understanding is essential for developing a comprehensive picture of structure-activity relationships and can guide the design of drugs targeting specific enzyme variants.
Q4: Beyond HIF prolyl hydroxylase 2 and FTO, is this compound known to interact with other biological targets?
A: Yes, research indicates that this compound also interacts with Tpa1p, a protein involved in termination and polyadenylation in Saccharomyces cerevisiae []. This interaction highlights the compound's potential to influence various cellular processes and underscores the need for further research into its broader biological activity.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.